5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid
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Overview
Description
5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound that features a thiadiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield the thiadiazole ring . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, alcohols, aldehydes, and various substituted thiadiazole compounds .
Scientific Research Applications
5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The thiadiazole ring and the chlorophenyl group play crucial roles in binding to the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
- 5-(4-Bromophenyl)-1,2,3-thiadiazole-4-carboxylic acid
- 5-(4-Methylphenyl)-1,2,3-thiadiazole-4-carboxylic acid
- 5-(4-Fluorophenyl)-1,2,3-thiadiazole-4-carboxylic acid
Comparison: Compared to its analogs, 5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which can enhance its biological activity and binding affinity to molecular targets. The chlorine atom’s electron-withdrawing properties can also influence the compound’s reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)thiadiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-6-3-1-5(2-4-6)8-7(9(13)14)11-12-15-8/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDASHNIRLTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=NS2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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